9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the purine core: The purine core can be synthesized via a series of cyclization reactions starting from appropriate precursors.
Coupling of the benzo[d][1,3]dioxole moiety with the purine core: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.
Scientific Research Applications
9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds to 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have similar biological activities.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzo[d][1,3]dioxole structure and are studied for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-2-3-4-5-6-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)11-7-8-12-13(9-11)28-10-27-12/h7-9H,2-6,10H2,1H3,(H2,20,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVGKONYULGGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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